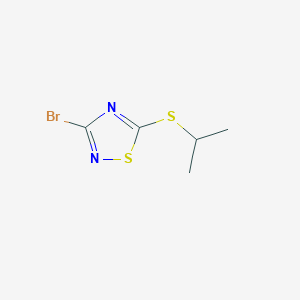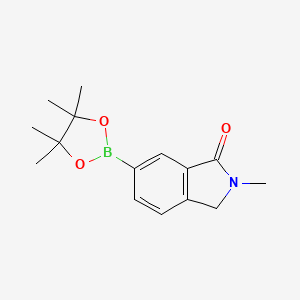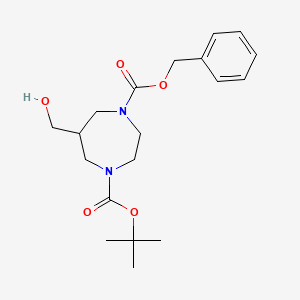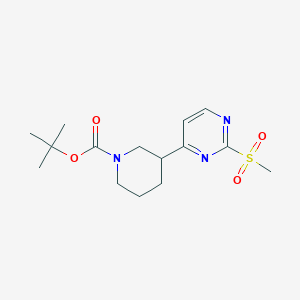
1,2-Didecanoyl-sn-glycero-3-phosphate
Overview
Description
1,2-Didecanoyl-sn-glycero-3-phosphate is a phospholipid compound characterized by two 10-carbon fatty acid chains attached to a glycerol backbone, with a phosphate group at the third position. This compound is a type of phosphatidic acid, which is a minor but essential component of biological membranes. It plays a crucial role in various cellular processes, including membrane biogenesis and signal transduction.
Mechanism of Action
Target of Action
1,2-Didecanoyl-sn-glycero-3-phosphate primarily targets the lipid bilayer of cells . It is a component of the lipid bilayer and plays a crucial role in maintaining the structural integrity of cells .
Mode of Action
This compound interacts with its target by integrating into the lipid bilayer. It can form stable bilayers and vesicles, which are essential for various cellular processes . It may also be used to activate protein kinase C (PKC), a key enzyme involved in signal transduction and regulation of various cellular activities .
Biochemical Pathways
It is known to play a role in the formation of bicelle membranes, which are oriented by magnetic fields . These bicelle membranes are used for hydrophobic peptide studies .
Pharmacokinetics
It has been used as an absorption enhancer to improve the nasal absorption of human growth hormone in rabbits .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its role in the lipid bilayer. By forming stable bilayers and vesicles, it helps maintain cell structure and function . Its potential activation of PKC could also lead to various cellular responses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the stability of the bilayers and vesicles it forms could be affected by temperature and pH . More research is needed to fully understand how environmental factors influence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Didecanoyl-sn-glycero-3-phosphate typically involves the esterification of glycerol with decanoic acid, followed by phosphorylation. The general steps are as follows:
Esterification: Glycerol is reacted with decanoic acid in the presence of a catalyst such as sulfuric acid to form 1,2-didecanoyl-sn-glycerol.
Phosphorylation: The resulting 1,2-didecanoyl-sn-glycerol is then phosphorylated using a phosphorylating agent like phosphorus oxychloride or phosphoric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Didecanoyl-sn-glycero-3-phosphate can undergo various chemical reactions, including:
Oxidation: The fatty acid chains can be oxidized to form hydroperoxides and other oxidative products.
Reduction: The phosphate group can be reduced to form phosphonates.
Substitution: The phosphate group can participate in nucleophilic substitution reactions to form different phospholipid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the phosphate group under basic conditions.
Major Products
Oxidation: Hydroperoxides and aldehydes.
Reduction: Phosphonates and phosphites.
Substitution: Phospholipid derivatives with modified head groups.
Scientific Research Applications
1,2-Didecanoyl-sn-glycero-3-phosphate has several applications in scientific research:
Chemistry: Used as a model compound to study the properties of phospholipids and their interactions with other molecules.
Biology: Investigated for its role in membrane dynamics and signal transduction pathways.
Medicine: Explored for its potential in drug delivery systems, particularly in the formulation of liposomes and nanoparticles.
Industry: Utilized in the development of biosensors and other biotechnological applications.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimyristoyl-sn-glycero-3-phosphate: Contains 14-carbon fatty acid chains.
1,2-Dioleoyl-sn-glycero-3-phosphate: Contains 18-carbon unsaturated fatty acid chains.
1,2-Dipalmitoyl-sn-glycero-3-phosphate: Contains 16-carbon fatty acid chains.
Uniqueness
1,2-Didecanoyl-sn-glycero-3-phosphate is unique due to its specific fatty acid chain length (10 carbons), which imparts distinct physical and chemical properties. This makes it particularly useful for studying the effects of fatty acid chain length on membrane properties and lipid-protein interactions.
Properties
IUPAC Name |
sodium;[(2R)-2,3-di(decanoyloxy)propyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45O8P.Na/c1-3-5-7-9-11-13-15-17-22(24)29-19-21(20-30-32(26,27)28)31-23(25)18-16-14-12-10-8-6-4-2;/h21H,3-20H2,1-2H3,(H2,26,27,28);/q;+1/p-1/t21-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHWEENUNNUSBE-ZMBIFBSDSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44NaO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677130 | |
| Record name | Sodium (2R)-2,3-bis(decanoyloxy)propyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321883-64-1 | |
| Record name | Sodium (2R)-2,3-bis(decanoyloxy)propyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the inclusion of 1,2-Didecanoyl-sn-glycero-3-phosphate (sodium salt) in the etoposide nanoemulsion formulation contribute to increased oral bioavailability?
A1: The study demonstrates that this compound (sodium salt) forms an ionic complex with the cationic N α-deoxycholyl-l-lysyl-methylester. This complex, when incorporated into the etoposide-loaded nanoemulsion (ELNE), significantly improves the drug's permeability across artificial membranes and Caco-2/HT29-MTX-E12 cell monolayers, a model for intestinal absorption []. This enhanced permeability is attributed to several factors, including:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1394161.png)






![3-Ethynylimidazo[1,2-b]pyridazine](/img/structure/B1394175.png)
![Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1394176.png)





